2-Amino-4,6-difluoro-N-hydroxybenzimidamide
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Overview
Description
2-Amino-4,6-difluoro-N-hydroxybenzimidamide is a fluorinated benzimidazole derivative. Compounds containing fluorine atoms often exhibit unique chemical and biological properties, making them valuable in various fields such as medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4,6-difluoro-2-nitroaniline with hydroxylamine under acidic conditions to form the desired compound . The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalytic amount of acid to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Amino-4,6-difluoro-N-hydroxybenzimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-difluoro-N-hydroxybenzimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzimidazole derivatives .
Scientific Research Applications
2-Amino-4,6-difluoro-N-hydroxybenzimidamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique chemical properties
Materials Science: Fluorinated benzimidazoles are used in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-difluoro-N-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the replication of viruses by interfering with viral enzymes or proteins . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-difluorobenzothiazole: Another fluorinated benzimidazole derivative with similar chemical properties.
2-Amino-4,6-diaryl pyrimidine derivatives: These compounds also contain fluorine atoms and exhibit similar biological activities.
Uniqueness
2-Amino-4,6-difluoro-N-hydroxybenzimidamide is unique due to its specific substitution pattern and the presence of both amino and hydroxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H7F2N3O |
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Molecular Weight |
187.15 g/mol |
IUPAC Name |
2-amino-4,6-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7F2N3O/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H,10H2,(H2,11,12) |
InChI Key |
XGRYXBCBZPBCHC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1N)/C(=N/O)/N)F)F |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=NO)N)F)F |
Origin of Product |
United States |
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